

# GK718 CAS number and molecular weight

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## Compound of Interest

Compound Name: GK718

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An In-depth Technical Guide to the Selective GIRK Channel Activator ML297 (**GK718**)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

## Introduction

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and represent a promising therapeutic target for a variety of neurological disorders, including epilepsy and anxiety.[1][2] This document provides a comprehensive technical overview of the potent and selective GIRK channel activator, ML297.[3][4] While the query specified the identifier **GK718**, publicly available scientific literature and chemical databases do not recognize this term. It is presumed that **GK718** may be an internal or project-specific designation for ML297, a well-characterized molecule in the field of neuropharmacology. This guide will therefore focus on the extensive data available for ML297.

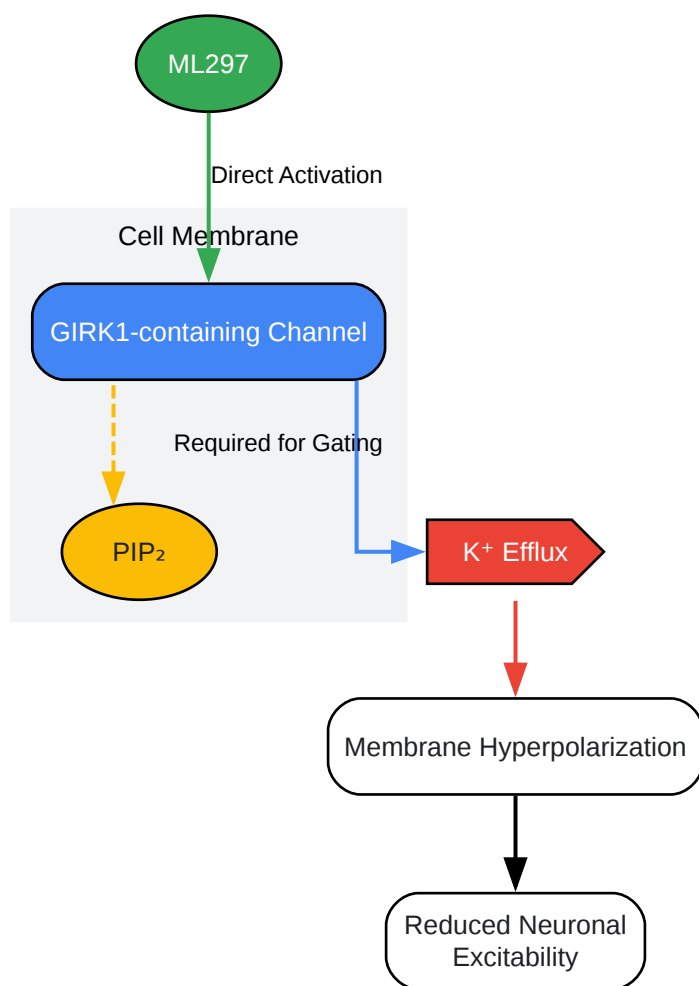
ML297 is a novel small molecule that directly and potently activates GIRK channels containing the GIRK1 subunit.[3][4] Its unique, G-protein-independent mechanism of action and favorable pharmacokinetic properties make it an invaluable tool for in vivo research and a promising lead compound for drug development.[3]

## Compound Profile: ML297

Identifier	Value	Reference
Compound Name	ML297 (VU0456810)	[4][5]
CAS Number	1443246-62-5	[6]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> F <sub>2</sub> N <sub>4</sub> O	[6]
Molecular Weight	328.32 g/mol	[6]
Chemical Name	N-(3,4-Difluorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea	

## Mechanism of Action

ML297 selectively activates heterotetrameric GIRK channels that include the GIRK1 subunit.[1][3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), ML297's mechanism is direct and does not require G-protein signaling.[3][7] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP<sub>2</sub>), a key membrane phospholipid involved in GIRK channel gating.[1][2] The activation of GIRK1-containing channels by ML297 leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability.[3] This inhibitory effect on neuronal activity is the basis for its observed anticonvulsant and anxiolytic properties.[1][3]



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### ML297 Signaling Pathway

## Quantitative Data

### Potency and Efficacy

The potency of ML297 has been determined using various in vitro assays. The half-maximal effective concentration (EC<sub>50</sub>) values for different GIRK channel subunit combinations are summarized below.

GIRK Subunit Combination	Assay Type	EC <sub>50</sub> (μM)	Reference
GIRK1/2	Thallium Flux	0.162	[6]
GIRK1/3	Thallium Flux	0.914	[6]
GIRK1/4	Thallium Flux	0.887	[6]
GIRK1/2	Whole-Cell Patch Clamp	0.233	[1]
GIRK1/4	Whole-Cell Patch Clamp	1.4	[6]
GIRK2/3	Thallium Flux	Inactive	[6]
GIRK2	Thallium Flux	Inactive	[6]

## Selectivity Profile

ML297 exhibits high selectivity for GIRK1-containing channels over other potassium channels and a broad panel of other receptors and transporters.[8]

Target	Assay Type	Activity	Reference
Kir2.1	Thallium Flux	Inactive	[8]
K <sub>v</sub> 7.4	Thallium Flux	Inactive	[8]
hERG	Radioligand Binding	IC <sub>50</sub> ~ 10 μM	[8]
5-HT <sub>2B</sub> Receptor	Radioligand Binding	Modest Activity	[8]
Sigma σ <sub>1</sub> Receptor	Radioligand Binding	Modest Activity	[8]
GABA <sub>A</sub> Receptor	Radioligand Binding	Modest Activity	[8]

## Pharmacokinetic Properties

Parameter	Value	Reference
Solubility	17.5 $\mu$ M	[8]
Mouse Plasma Protein Binding (fu)	0.026	[8]
Mouse Liver Microsome Metabolism	High Clearance	[8]

## Experimental Protocols

### Thallium Flux Assay

This high-throughput screening assay is a common method for measuring the activity of potassium channels.[9][10] It utilizes the fact that thallium ions ( $Tl^+$ ) can pass through  $K^+$  channels and can be detected by a specific fluorescent dye.

Principle: Cells expressing the GIRK channel of interest are loaded with a  $Tl^+$ -sensitive fluorescent dye. Activation of the GIRK channels by a compound like ML297 leads to an influx of  $Tl^+$  from the extracellular solution, causing an increase in fluorescence that is proportional to channel activity.[9]

Brief Protocol:

- Cell Plating: Plate HEK293 cells stably expressing the desired GIRK subunit combination in 384-well microplates.
- Dye Loading: Load the cells with a  $Tl^+$ -sensitive dye (e.g., Thallos-AM).
- Compound Addition: Add ML297 at various concentrations to the wells.
- Thallium Stimulation: Add a stimulus solution containing  $Tl^+$  to initiate the ion flux.
- Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. The rate of fluorescence increase corresponds to the rate of  $Tl^+$  influx and thus GIRK channel activity.

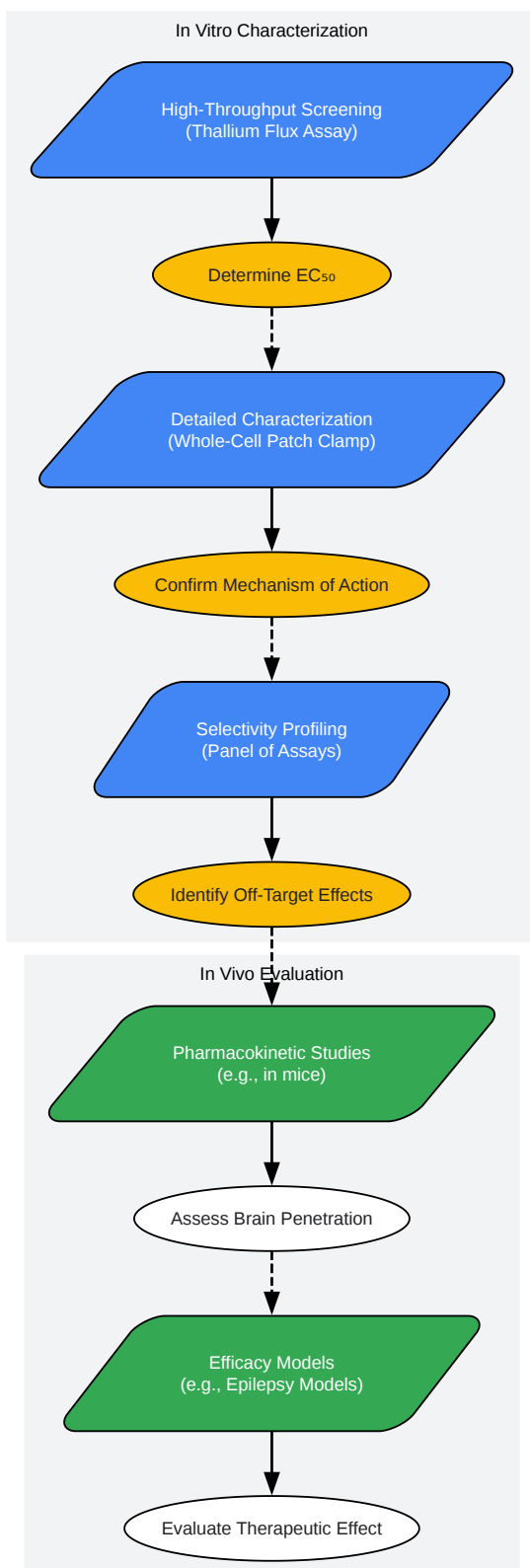
## Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of ion channel activity by directly measuring the electrical currents flowing across the cell membrane.[\[11\]](#)[\[12\]](#)

**Principle:** A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The patch of membrane under the pipette tip is then ruptured, allowing for the measurement and control of the voltage across the entire cell membrane. This "whole-cell" configuration allows for the recording of macroscopic currents from all the ion channels in the cell.[\[13\]](#)

**Brief Protocol:**

- **Cell Preparation:** Use transfected HEK293 cells expressing the GIRK channels of interest, cultured on coverslips.
- **Pipette Preparation:** Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
- **Giga-seal Formation:** Under a microscope, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal ( $G\Omega$  seal).
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.
- **Data Acquisition:** Clamp the cell membrane at a specific holding potential and record the currents elicited by the application of ML297 via a perfusion system.



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## Experimental Workflow for ML297 Characterization

## Conclusion

ML297 is a pioneering pharmacological tool that has significantly advanced the study of GIRK channel physiology and its role in neurological disorders. Its high potency and selectivity for GIRK1-containing channels, coupled with its demonstrated in vivo efficacy in preclinical models of epilepsy, underscore its potential as a lead compound for the development of novel therapeutics.[8][14] This technical guide provides a comprehensive summary of the key data and experimental methodologies related to ML297, offering a valuable resource for researchers and drug development professionals in the field.

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